Cas no 2320898-06-2 (4-{1,1-difluoro-6-azaspiro2.5octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide)

4-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide is a structurally unique compound featuring a difluorinated azaspiro[2.5]octane core coupled with a dimethylbenzenesulfonamide moiety. The spirocyclic framework enhances conformational rigidity, potentially improving binding selectivity in medicinal chemistry applications. The difluoro substitution may influence electronic properties and metabolic stability, while the sulfonamide group offers versatility for further derivatization. This compound is of interest in pharmaceutical research, particularly as a scaffold for developing enzyme inhibitors or receptor modulators. Its synthetic complexity underscores its utility in probing structure-activity relationships. Suitable for controlled experimental use, it requires handling under standard laboratory safety protocols.
4-{1,1-difluoro-6-azaspiro2.5octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide structure
2320898-06-2 structure
Product Name:4-{1,1-difluoro-6-azaspiro2.5octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
CAS No:2320898-06-2
MF:C16H20F2N2O3S
MW:358.403409957886
CID:6430096
PubChem ID:131703339
Update Time:2025-10-31

4-{1,1-difluoro-6-azaspiro2.5octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-{1,1-difluoro-6-azaspiro2.5octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
    • 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide
    • 4-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide
    • 4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide
    • AKOS039894541
    • F6573-6284
    • 2320898-06-2
    • Inchi: 1S/C16H20F2N2O3S/c1-19(2)24(22,23)13-5-3-12(4-6-13)14(21)20-9-7-15(8-10-20)11-16(15,17)18/h3-6H,7-11H2,1-2H3
    • InChI Key: KPIFPWFXCLYSPF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)C(N1CCC2(CC1)CC2(F)F)=O)(N(C)C)(=O)=O

Computed Properties

  • Exact Mass: 358.11627000g/mol
  • Monoisotopic Mass: 358.11627000g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 599
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 66.1Ų

4-{1,1-difluoro-6-azaspiro2.5octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-{1,1-difluoro-6-azaspiro2.5octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide

Recent Advances in the Study of 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide (CAS: 2320898-06-2)

The compound 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide (CAS: 2320898-06-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. The presence of the difluoro-azaspiro[2.5]octane moiety is believed to confer enhanced metabolic stability and bioavailability, making it a promising candidate for further drug development. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the binding interactions of this compound with its target proteins.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and MAPK cascades, which are critical in the regulation of immune responses and cell proliferation. Notably, the compound has shown selective inhibition of certain kinases, reducing off-target effects and improving therapeutic indices. These findings have been corroborated by multiple independent research groups, underscoring the reproducibility and robustness of the data.

Further investigations into the pharmacokinetic and pharmacodynamic properties of 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide have revealed favorable absorption and distribution profiles, with minimal toxicity observed in preclinical models. These attributes position the compound as a viable lead for the development of novel therapeutics targeting chronic inflammatory diseases and certain types of cancer.

In conclusion, the ongoing research on 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}-N,N-dimethylbenzene-1-sulfonamide (CAS: 2320898-06-2) underscores its potential as a multifaceted therapeutic agent. Future studies are expected to focus on optimizing its chemical structure for enhanced efficacy and safety, as well as exploring its applications in combination therapies. The compound's unique pharmacophore and promising biological activity make it a noteworthy subject of interest in the field of medicinal chemistry.

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